molecular formula C17H13N3O B3093406 (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one CAS No. 1243657-78-4

(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one

Cat. No. B3093406
CAS RN: 1243657-78-4
M. Wt: 275.3 g/mol
InChI Key: NXNQLECPAXXYTR-UKTHLTGXSA-N
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Description

(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one, also known as 3-Methylindol-3-ylmethylene-1H-pyrrolo[3,2-b]pyridin-2-one, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a cyclic compound composed of two nitrogen atoms, two oxygen atoms, and a carbon atom. It is a highly reactive compound and is used in a variety of laboratory experiments. This compound has been studied extensively, and has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Characterization

  • Access to Pyrrolopyridine Systems : The reaction between 3-Methylindole and 2-Azabutadiene derivatives under proton catalysis provides a facile access to the pyrrolo[1,2-c]pyrimidine and pyrrolo[3,2-c]pyridine systems, demonstrating the compound's role in synthesizing novel heterocyclic structures (Biere & Russe, 1987).

  • Crystal Structure Determination : The synthesis and X-ray crystal structure determination of novel pyrrolidene dione derivatives highlight the utility of related compounds in elucidating structural features critical for biological activity or material properties (Lv, Zhang, Xie, & Zhao, 2013).

  • Carboxylic Acid Synthesis : The conversion of specific intermediates into pyrrolofuro[3,2-c]pyridine-2-carboxylic acids underscores the compound's significance in synthesizing carboxylic acid derivatives with potential pharmaceutical relevance (Bencková & Krutošíková, 1997).

  • Cycloimmonium Ylides Formation : The reaction of 3-Methylindole with pyridines leading to the formation of indol-2-yl-pyridinium salts, and their conversion into ylides, demonstrates the compound's versatility in creating structures with potential electronic or catalytic applications (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).

  • Heterotricyclic Compounds Synthesis : The synthesis of 3-methylidene and 5-methylidene derivatives, including pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, based on tetramic acid, suggests the compound's application in creating anticonvulsant and other biologically active molecules (Sorokina, Alekseeva, Parshin, & Granik, 2007).

properties

IUPAC Name

(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQLECPAXXYTR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C4=C(C=CC=N4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
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(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
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(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
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(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
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(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
Reactant of Route 6
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(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one

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